SC66

Catalog No.
S548418
CAS No.
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC66

Product Name

SC66

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N

SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Solubility

Soluble in DMSO, not in water

Synonyms

SC66; SC66; SC 66.

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1

Description

The exact mass of the compound (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is 276.12626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC66, chemically known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is a small molecule that functions primarily as an allosteric inhibitor of the protein kinase Akt. It has garnered attention in the field of cancer research due to its ability to modulate the activity of Akt, a key player in various cellular processes including metabolism, proliferation, and survival. The molecular formula of SC66 is C18H16N2O, and it has a molecular weight of approximately 280.34 g/mol .

SC66 operates through a mechanism that involves the allosteric inhibition of Akt. This means that rather than binding to the active site of the enzyme, SC66 binds to a different site, inducing a conformational change that decreases Akt's activity. The compound facilitates the ubiquitination and subsequent degradation of Akt, thereby reducing its phosphorylation state and inhibiting downstream signaling pathways associated with cell survival and growth .

SC66 has shown significant biological activity in various studies. It is primarily recognized for its role in inducing apoptosis in cancer cells by inhibiting Akt signaling pathways. In vitro studies have demonstrated that SC66 can effectively reduce cell viability in several cancer cell lines, including breast cancer and prostate cancer cells . Additionally, SC66 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

The synthesis of SC66 typically involves multi-step organic reactions. A common approach includes the condensation of pyridine derivatives with cyclohexanone under specific conditions to yield the desired product. The synthesis can be optimized through various conditions such as temperature, solvent selection, and reaction time to improve yield and purity .

Example Synthesis Steps:

  • Formation of Pyridine Derivative: React pyridine with an appropriate aldehyde to form a substituted pyridine.
  • Cyclization: Combine the pyridine derivative with cyclohexanone under acidic or basic conditions.
  • Purification: Use chromatography techniques to isolate and purify SC66.

SC66 has potential applications in both research and clinical settings:

  • Cancer Research: As an Akt inhibitor, SC66 is utilized in studying cancer cell apoptosis and resistance mechanisms.
  • Combination Therapy: It is explored as a potential adjuvant in combination with other chemotherapeutic drugs to enhance therapeutic efficacy.
  • Signal Transduction Studies: Researchers use SC66 to dissect the roles of Akt in various signaling pathways involved in metabolism and cell survival .

Interaction studies involving SC66 have focused on its effects on various cellular pathways regulated by Akt. Notably, SC66 has been shown to interact with proteins involved in apoptosis, such as Bad and caspases, leading to increased apoptotic signaling in cancer cells . Furthermore, studies indicate that SC66 may influence other kinases indirectly through its modulation of Akt activity, suggesting broader implications for its use in therapeutic strategies targeting multiple signaling pathways .

Several compounds exhibit similar mechanisms of action as SC66 by inhibiting Akt or related pathways. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
GSK690693ATP-competitive Akt inhibitorSelective for Akt1/2; promotes apoptosis
MK-2206Allosteric inhibitorOral bioavailability; used in clinical trials
PerifosineAkt pathway inhibitorTargets multiple signaling pathways; used for solid tumors
TriciribineNon-selective Akt inhibitorInhibits multiple isoforms; broad-spectrum effects

SC66 stands out due to its allosteric mechanism of action which allows for more selective modulation of Akt without directly competing with ATP binding sites, potentially reducing off-target effects compared to ATP-competitive inhibitors like GSK690693 .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Cusimano A, Puleio R, D'Alessandro N, Loria GR, McCubrey JA, Montalto G, Cervello M. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells. Oncotarget. 2015 Jan 30;6(3):1707-22. PubMed PMID: 25596737.
2: Tran HT, Zhang S. Accurate prediction of the bound form of the Akt pleckstrin homology domain using normal mode analysis to explore structural flexibility. J Chem Inf Model. 2011 Sep 26;51(9):2352-60. doi: 10.1021/ci2001742. Epub 2011 Aug 25. PubMed PMID: 21834588; PubMed Central PMCID: PMC3807676.
3: Jo H, Lo PK, Li Y, Loison F, Green S, Wang J, Silberstein LE, Ye K, Chen H, Luo HR. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination. Proc Natl Acad Sci U S A. 2011 Apr 19;108(16):6486-91. doi: 10.1073/pnas.1019062108. Epub 2011 Apr 4. PubMed PMID: 21464312; PubMed Central PMCID: PMC3081014.

Explore Compound Types